Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Ethyl 7-oxa-2-azabicyclo[410]heptane-2-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
The synthesis of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the following steps:
Diels-Alder Reaction: The most common method for synthesizing bicyclic compounds like this one is through the Diels-Alder reaction.
Cyclization: Following the Diels-Alder reaction, cyclization can be induced to form the bicyclic structure.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive compounds, including potential pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The presence of oxygen and nitrogen atoms within its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound also features an oxygen atom within its bicyclic structure but lacks the nitrogen atom present in this compound.
7-Azabicyclo[4.1.0]heptane: This compound contains a nitrogen atom but lacks the oxygen atom present in this compound.
The uniqueness of Ethyl 7-oxa-2-azabicyclo[41
Biological Activity
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known by its CAS number 72229-08-4, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Property | Value |
---|---|
Molecular Formula | C9H14O3 |
Molecular Weight | 170.206 g/mol |
LogP | 0.974 |
PSA (Polar Surface Area) | 35.53 Ų |
The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
This compound has been investigated for its role as a potential inhibitor of certain enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of specific bacterial strains.
- Enzyme Inhibition : It is believed to interact with enzymes such as β-lactamases, which are crucial in antibiotic resistance mechanisms.
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the activity of these enzymes, suggesting potential applications in combating resistant bacterial infections .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
- Synthesis of Bioactive Compounds : Research has explored the use of this compound as a building block in synthesizing more complex bioactive molecules. For instance, it has been utilized in the preparation of fused cyclopropane-g-lactams, which possess interesting pharmacological properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group transformations. Common methods include:
- Cyclization Reactions : These reactions are crucial for forming the bicyclic structure.
- Esterification : The carboxylic acid moiety is often esterified to enhance solubility and bioactivity.
Properties
IUPAC Name |
ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-11-8(10)9-5-3-4-6-7(9)12-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMNNQUWKXAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2C1O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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